beta-D-Glucosamine sulfate

Description

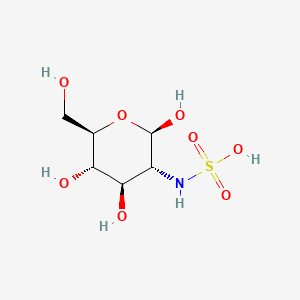

Structure

2D Structure

3D Structure

Properties

CAS No. |

38904-98-2 |

|---|---|

Molecular Formula |

C6H13NO8S |

Molecular Weight |

259.24 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |

InChI |

InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |

InChI Key |

PRDZVHCOEWJPOB-QZABAPFNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolism of Glucosamine and Its Derivatives

Hexosamine Biosynthesis Pathway (HBP)

The HBP is a branch of glycolysis, utilizing a small fraction—estimated at 2-5%—of the total cellular glucose. nih.gov It begins with fructose-6-phosphate (B1210287) and culminates in the synthesis of UDP-GlcNAc, a high-energy nucleotide sugar essential for various glycosylation processes. nih.govfrontiersin.org

Glucosamine-6-Phosphate Formation from Fructose-6-Phosphate and Glutamine

The entry point and first committed step of the HBP is the conversion of fructose-6-phosphate, a glycolytic intermediate, into glucosamine-6-phosphate. youtube.comwikipedia.orgumaryland.edu This reaction is catalyzed by the enzyme Glutamine-Fructose-6-Phosphate Transaminase (GFAT). researchgate.net The process involves the transfer of an amino group from the amino acid glutamine to fructose-6-phosphate. nih.govebi.ac.uk Specifically, the N-terminal domain of GFAT hydrolyzes glutamine into glutamate (B1630785) and ammonia (B1221849). nih.govebi.ac.uk The C-terminal isomerase domain of the enzyme then utilizes this ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.govebi.ac.uk

Production of Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) and its Precursor Role

Following its formation, glucosamine-6-phosphate undergoes a series of enzymatic reactions to become the final product of the HBP, UDP-GlcNAc. researchgate.net These steps are catalyzed sequentially by glucosamine-6-phosphate N-acetyltransferase (GNA), N-acetylglucosamine-phosphate mutase (AGM), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1). frontiersin.orgresearchgate.net The resulting UDP-GlcNAc is an activated form of N-acetylglucosamine, serving as a critical substrate for enzymes called glycosyltransferases. nih.govwikipedia.orgumaryland.edu These enzymes transfer the N-acetylglucosamine moiety from UDP-GlcNAc to proteins and lipids. wikipedia.org This function places UDP-GlcNAc at a vital crossroads of cellular metabolism, acting as the essential precursor for the biosynthesis of numerous complex glycoconjugates. wikipedia.orgumaryland.eduresearchgate.net

| Enzyme | Abbreviation | Substrates | Product | Role |

|---|---|---|---|---|

| Glutamine-Fructose-6-Phosphate Transaminase | GFAT | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate | Rate-limiting enzyme of the HBP. nih.govfrontiersin.org |

| Glucosamine-6-Phosphate N-acetyltransferase | GNA | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate | Adds an acetyl group. frontiersin.orgresearchgate.net |

| N-acetylglucosamine-phosphate mutase | AGM | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | Isomerizes the phosphate (B84403) group. frontiersin.orgresearchgate.net |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1 | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine | Final step in UDP-GlcNAc synthesis. frontiersin.orgresearchgate.net |

Integration into Biological Macromolecules

The UDP-GlcNAc synthesized via the HBP is a universal donor substrate for the formation of essential biological macromolecules, including glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.orgumaryland.eduresearchgate.net

Precursor Role in Glycosaminoglycan (GAG) Synthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. researchgate.net UDP-GlcNAc is a direct and essential precursor for the synthesis of several GAGs. nih.govresearchgate.net For instance, it is one of the two nucleotide sugars, along with UDP-glucuronic acid, required by hyaluronan synthases to produce hyaluronic acid. nih.govnih.gov Furthermore, UDP-GlcNAc can be converted by an epimerase enzyme into UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov Both UDP-GlcNAc and UDP-GalNAc are crucial building blocks for the synthesis of other GAGs like chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, which are vital components of cartilage and other connective tissues. researchgate.netnih.gov

| Glycosaminoglycan (GAG) | Role of UDP-GlcNAc Derivative | Key Function |

|---|---|---|

| Hyaluronic Acid | Direct precursor (UDP-GlcNAc). nih.gov | Lubrication, water retention, cell signaling. |

| Chondroitin Sulfate | Precursor via epimerization to UDP-GalNAc. nih.gov | Structural component of cartilage, providing resistance to compression. |

| Keratan Sulfate | Direct precursor (UDP-GlcNAc). | Found in cartilage, bone, and cornea; involved in tissue hydration. |

| Heparan Sulfate | Direct precursor (UDP-GlcNAc). | Regulates a wide variety of biological activities, including developmental processes and blood coagulation. |

Contribution to Proteoglycan and Glycolipid Biosynthesis

Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more GAG chains. researchgate.net The synthesis of the GAG chains on proteoglycans is entirely dependent on the availability of precursor nucleotide sugars, including UDP-GlcNAc and its epimer, UDP-GalNAc. wikipedia.orgresearchgate.net Therefore, the HBP is fundamental to the proper formation of proteoglycans, which are essential for the structure and function of the extracellular matrix. wikipedia.orgresearchgate.net

Similarly, UDP-GlcNAc is a key precursor in the biosynthesis of glycolipids, which are lipids with a carbohydrate attached. wikipedia.orgresearchgate.net These molecules are important components of cell membranes and play roles in cell recognition and signaling. The carbohydrate portions of many glycolipids are assembled by the sequential addition of monosaccharides from activated donors like UDP-GlcNAc. wikipedia.org

Endogenous Sulfate Availability and its Impact on Macromolecular Synthesis

Sulfate is an essential component for the biosynthesis of various critical macromolecules, particularly sulfated glycosaminoglycans (GAGs) like chondroitin sulfate and keratan sulfate. nih.govaltmedrev.com These molecules are integral to the structure and function of connective tissues, such as articular cartilage. rug.nl The process of sulfation, which is the addition of a sulfonate (SO3-) group, is a dynamic and complex post-translational modification that is crucial for the biological activity of these macromolecules. annualreviews.orgnih.gov The specific patterns of sulfation on GAG chains, often referred to as the "sulfation code," modulate extracellular signals and cell-to-cell as well as cell-to-matrix interactions. annualreviews.org

The availability of inorganic sulfate is a critical factor that can directly influence the rate and quality of GAG synthesis. nih.govnih.govresearchgate.net The universal donor for all sulfation reactions in the body is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). The synthesis of PAPS is dependent on the intracellular availability of sulfate and ATP. Therefore, a deficit in systemic or local sulfate levels can become a rate-limiting step in the production of adequately sulfated proteoglycans, which are essential for maintaining the biomechanical properties of cartilage. rug.nl

Research has demonstrated a direct correlation between extracellular sulfate concentration and the synthesis of GAGs by chondrocytes, the cells responsible for cartilage maintenance.

Key Research Findings on Sulfate Concentration and GAG Synthesis:

Studies using explant cultures of bovine articular cartilage have shown that the rate of GAG synthesis is underestimated when chondrocytes are cultured in media with low sulfate concentrations (less than 200 µM). rug.nlnih.gov

In a low sulfate environment (e.g., 9 µM), newly synthesized GAGs contain higher levels of unsulfated disaccharides compared to endogenous GAGs. rug.nlnih.gov This undersulfation can alter the structural integrity and function of the cartilage matrix. rug.nl

The incorporation of inorganic sulfate into GAGs is significantly lower in low-sulfate media compared to the incorporation of glucosamine (B1671600), highlighting that the availability of the sulfate donor, not the amino sugar precursor, can be the limiting factor. rug.nl

Systemic sulfate levels in the body are not constant and can be influenced by factors such as diet. nih.govresearchgate.net This has led to the hypothesis that the therapeutic effects attributed to glucosamine sulfate may be mediated, at least in part, by the sulfate moiety itself, rather than solely by the glucosamine. nih.govresearchgate.net This is supported by findings that oral administration of glucosamine sulfate can significantly increase serum sulfate concentrations, whereas large oral doses of glucosamine have no discernible effect on serum glucosamine levels. nih.govresearchgate.net

Further studies have established a direct and strong correlation between serum sulfate concentrations and the sulfate levels within the synovial fluid of joints. nih.govresearchgate.net This indicates that increasing systemic sulfate levels through supplementation can directly enrich the sulfate pool available to chondrocytes within the joint space, thereby supporting the synthesis of essential sulfated GAGs.

| Condition | Mean Serum Sulfate Concentration (µmol/L) | Key Finding | Reference |

|---|---|---|---|

| Baseline (Normal Subjects, n=7) | 331 ± 21 | Baseline measurement before intervention. | nih.govresearchgate.net |

| 3 Hours Post-Ingestion of 1.0g Glucosamine Sulfate | 375 ± 17 | A statistically significant increase (P < .05) in serum sulfate concentration. | nih.govresearchgate.net |

| Glucosamine Sulfate + Acetaminophen | 290 ± 19 | Concurrent administration of a drug metabolized by sulfation (acetaminophen) significantly decreased serum sulfate levels (P < .05). | nih.govresearchgate.net |

| Synovial Fluid vs. Serum (Patients, n=15) | r = 0.99 | A near-perfect positive correlation between serum and synovial fluid sulfate concentrations. | nih.govresearchgate.net |

Cellular and Molecular Mechanisms of Action of Beta D Glucosamine Sulfate

Modulation of Extracellular Matrix Component Turnover

Beta-D-glucosamine sulfate (B86663) plays a significant role in maintaining the structural integrity of articular cartilage by influencing the synthesis and degradation of its key components.

Influence on Glycosaminoglycan and Proteoglycan Synthesis

Beta-D-glucosamine is a fundamental building block for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. sigmaaldrich.comnih.gov These GAGs, such as chondroitin (B13769445) sulfate and keratan (B14152107) sulfate, are essential components of proteoglycans. sigmaaldrich.comnih.gov Proteoglycans, in turn, are large molecules consisting of a core protein with one or more covalently attached GAG chains. sigmaaldrich.comfrontiersin.org In articular cartilage, the predominant proteoglycan is aggrecan, which provides the tissue with its resilience and compressive strength. nih.gov

Studies have shown that glucosamine (B1671600) can stimulate the synthesis of proteoglycans by chondrocytes. ujms.net As a precursor for the hexosamine biosynthesis pathway, glucosamine availability can be a rate-limiting step in proteoglycan production. nih.gov By providing an exogenous supply of this substrate, beta-D-glucosamine sulfate can enhance the anabolic activity of chondrocytes, leading to increased production of the essential components of the cartilage matrix.

It is important to note that the sulfate moiety of this compound is also crucial. The synthesis of sulfated GAGs requires a sulfate donor, and evidence suggests that the sulfate concentration can influence the rate of GAG synthesis in cartilage explant cultures. rug.nl

Table 1: Influence of this compound on Glycosaminoglycan and Proteoglycan Synthesis

| Cell/Tissue Type | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Embryonic Chick Chondrocytes | Monolayer Culture | Levels of glycosyltransferases and sulfotransferases involved in chondroitin sulfate synthesis correlated with the quantity of synthesized proteoglycan. | ujms.net |

| Bovine Articular Cartilage | Explant Cultures | Sulfate concentration in the culture medium affects the rate of glycosaminoglycan synthesis. | rug.nl |

| Human Chondrocytes | In vitro | Glucosamine is a necessary component for the synthesis of proteoglycans like hyaluronic acid, heparan sulfate, and keratan sulfate. | nih.gov |

Augmentation of Type II Collagen Expression in Chondrocytes

Type II collagen is the most abundant collagen in articular cartilage, forming a fibrillar network that provides tensile strength and durability to the tissue. nih.gov In osteoarthritic cartilage, there is a shift in chondrocyte activity, leading to a decrease in the expression of type II collagen and an increase in the expression of other collagen types, such as types I and III, which are not typical of healthy hyaline cartilage. nih.gov

Research indicates that glucosamine can positively influence the synthetic activity of chondrocytes, promoting the expression of type II collagen. nih.gov By supporting the chondrocyte's ability to produce this critical matrix protein, this compound contributes to the maintenance and potential repair of the cartilage extracellular matrix. Some studies suggest that glucosamine may help prevent collagen degradation by inhibiting certain enzymatic and oxidative processes within the chondrocytes. researchgate.net

Table 2: Effect of this compound on Type II Collagen Expression

| Cell/Tissue Type | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Human Chondrocytes | In vitro Culture | Glucosamine enhances the production of cartilage matrix components, including type II collagen. | nih.gov |

| Chondrocytes | In vitro Model | Glucosamine was shown to inhibit collagen degradation mediated by activated chondrocytes. | researchgate.net |

| Osteoarthritis Patients | Observational Study | Combination treatment including glucosamine and type II collagen suggested a protective factor in OA cartilage. | researchgate.net |

Promotion of Hyaluronic Acid Production

Hyaluronic acid, also known as hyaluronan, is a unique, non-sulfated glycosaminoglycan that is a major component of synovial fluid and the extracellular matrix of articular cartilage. nih.gov It plays a crucial role in joint lubrication, viscoelasticity, and signaling. nih.gov Hyaluronic acid is synthesized by synoviocytes and chondrocytes. nih.gov

Beta-D-glucosamine is a direct precursor for the synthesis of hyaluronic acid. nih.gov Studies have demonstrated that exogenous glucosamine can increase the production of hyaluronic acid by human osteoarthritic synovium explants. nih.govresearchgate.net This effect is thought to be due to the increased availability of the substrate for the hyaluronic acid synthase enzymes. nih.gov The stimulation of synovial hyaluronic acid production may contribute to the symptomatic benefits observed with glucosamine sulfate by improving the lubricating and shock-absorbing properties of the synovial fluid. researchgate.net

Table 3: Impact of this compound on Hyaluronic Acid Production

| Cell/Tissue Type | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Human Osteoarthritic Synovium | Explant Cultures | Glucosamine significantly increased hyaluronic acid production compared to control. | nih.govresearchgate.net |

| Synovial Cells | In vitro | Certain sulfated glycosaminoglycans can stimulate synovial hyaluronic acid production. | researchgate.net |

| Spondyloarthritis Patients | Synovial Fluid Analysis | Hyaluronic acid in synovial fluid can inhibit neutrophil activation, suggesting an anti-inflammatory role. | mdpi.com |

Regulation of Intracellular Signaling Pathways

Beyond its role as a substrate for matrix synthesis, this compound actively modulates intracellular signaling cascades that are central to the inflammatory and catabolic processes in osteoarthritis.

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation

Nuclear factor kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. nih.gov In osteoarthritic chondrocytes, pro-inflammatory cytokines like interleukin-1 beta (IL-1β) stimulate the activation of NF-κB. nih.govuam.es This activation leads to the transcription of numerous genes involved in inflammation and cartilage degradation, including those encoding for matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov

Several studies have shown that glucosamine sulfate can inhibit the activation of NF-κB in human osteoarthritic chondrocytes stimulated with IL-1β. nih.govuam.es It appears to achieve this by preventing the degradation of the inhibitor of kappa B (IκBα), which normally sequesters NF-κB in the cytoplasm. uam.es By blocking the nuclear translocation of NF-κB subunits like p50 and p65, glucosamine sulfate can downregulate the expression of NF-κB-dependent pro-inflammatory and catabolic genes. nih.govuam.es This inhibitory effect on NF-κB signaling is a significant mechanism by which this compound exerts its anti-inflammatory and chondroprotective effects. nih.gov

Table 4: Research on this compound and NF-κB Activation

| Cell/Tissue Type | Stimulus | Key Findings | Reference |

|---|---|---|---|

| Human Osteoarthritic Chondrocytes | IL-1β | Glucosamine sulfate inhibited NF-κB activity and the nuclear translocation of p50 and p65 proteins. | nih.govuam.es |

| Human Chondrosarcoma Cells (SW1353) | Hydrogen Peroxide | Sulfated glucosamine suppressed NF-κB promoter activity in a dose-dependent manner. | researchgate.net |

| Rat and Human Chondrocytes | IL-1β | Glucosamine's effect was shown to occur through the inhibition of NF-κB signaling. | nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, JNK, ERK-1/2)

The mitogen-activated protein kinase (MAPK) signaling pathways, including the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (ERK-1/2) cascades, are crucial in mediating cellular responses to a variety of extracellular stimuli, including inflammatory cytokines. In the context of osteoarthritis, the activation of p38 and JNK pathways is generally associated with pro-inflammatory and catabolic responses in chondrocytes, while the role of ERK signaling is more complex. nih.govtmu.edu.twresearchgate.net

Research has demonstrated that glucosamine sulfate can modulate these MAPK pathways. nih.govtmu.edu.tw In a rat model of osteoarthritis, oral administration of glucosamine sulfate was found to attenuate the expression of p38 and JNK, while increasing the expression of ERK-1/2 in the affected cartilage. nih.govtmu.edu.tw In vitro studies using human chondrocytes have also shown that glucosamine can inhibit the phosphorylation of p38 and JNK, which in turn affects downstream signaling events. nih.govnih.gov The inhibition of the p38 MAPK pathway by glucosamine is thought to be a key mechanism underlying its chondroprotective effects, as this pathway is involved in the expression of inflammatory mediators and matrix-degrading enzymes. researchgate.netnih.gov

Table 5: Modulation of MAPK Signaling by this compound

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Rat Model of Osteoarthritis | Glucosamine attenuated p38 and JNK expression but increased ERK-1/2 expression in OA-affected cartilage. | nih.govtmu.edu.tw |

| Human Chondrocytes | Glucosamine inhibited IL-1β-stimulated MMP production by affecting the phosphorylation of JNK and p38 MAPKs. | nih.gov |

| Chondrosarcoma Cells | Glucosamine inhibited the expression and synthesis of MMP-3 induced by IL-1β, in part through the inhibition of the p38 pathway. | nih.gov |

Interference with Pro-inflammatory Cytokine Signaling (e.g., Interleukin-1β, Tumor Necrosis Factor-α, Interferon-γ)

This compound exerts significant anti-inflammatory effects by modulating the signaling pathways of key pro-inflammatory cytokines. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govuam.es In human osteoarthritic chondrocytes stimulated with Interleukin-1β (IL-1β), glucosamine sulfate has been shown to inhibit NF-κB activity in a dose-dependent manner. nih.gov This inhibition prevents the nuclear translocation of essential NF-κB subunits like p65 and p50, effectively halting the transcription of NF-κB target genes. nih.govuam.es

The compound's interference extends to signaling induced by Tumor Necrosis Factor-α (TNF-α) and Interferon-γ (IFN-γ). In human retinal pigment epithelial and conjunctival cells, glucosamine sulfate downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by these cytokines. nih.govnih.gov This is achieved by blocking the nuclear translocation of the p65 subunit of NF-κB in response to TNF-α and inhibiting the phosphorylation and nuclear translocation of STAT1 (Signal Transducer and Activator of Transcription 1) in response to IFN-γ. nih.govnih.gov By disrupting these critical signaling cascades, this compound effectively reduces the cellular inflammatory response. frontiersin.orgmdpi.com

Autophagy Modulation via Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

This compound is a modulator of autophagy, a cellular process for degrading and recycling cellular components, primarily through its interaction with the mammalian target of rapamycin (mTOR) pathway. The mTOR signaling pathway is a crucial regulator of cell growth and metabolism, and its inhibition is a known trigger for autophagy. nih.govfrontiersin.org

Research indicates that glucosamine can induce autophagy by activating AMP-activated protein kinase (AMPK), an upstream regulator that inhibits mTOR. nih.gov In studies on human retinal pigment epithelial cells, glucosamine treatment led to increased levels of phosphorylated AMPK and a corresponding dose-dependent decrease in phosphorylated mTOR protein. nih.gov While some studies point to this AMPK-mTOR dependent mechanism, others have suggested that glucosamine can also induce autophagy through an mTOR-independent pathway. nih.govresearchgate.net This suggests a complex and potentially multifaceted role for glucosamine in initiating this critical cellular maintenance process. The induction of autophagy by glucosamine has been shown to facilitate the clearance of accumulated, damaged proteins within the cell. nih.govresearchgate.net

Effects on Catabolic Enzyme Activity

Down-regulation of Matrix Metalloproteinases (MMPs) (e.g., MMP-3, MMP-9)

This compound has demonstrated a pronounced ability to suppress the expression of specific matrix metalloproteinases (MMPs), enzymes that are critical in the degradation of the extracellular matrix. nih.govnih.gov In-vitro studies on human osteosarcoma cell lines (MG-63 and SaOS-2) revealed that glucosamine sulfate significantly reduces the gene and protein expression of MMP-3 and, to a lesser extent, MMP-9. nih.govspringermedizin.de

For instance, a concentration of 10 μg/ml of glucosamine sulfate was found to reduce MMP-3 gene expression by approximately 68% in MG-63 cells and 63% in SaOS-2 cells. nih.gov The same concentration significantly reduced MMP-9 expression in SaOS-2 cells by about 34%. nih.govspringermedizin.de This suppressive effect on MMPs is believed to be mediated, in part, through the down-regulation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are involved in inducing MMP expression. nih.govspringermedizin.de

| Cell Line | MMP Target | Percentage Reduction in Gene Expression | Reference |

|---|---|---|---|

| MG-63 | MMP-3 | ~68% | nih.gov |

| SaOS-2 | MMP-3 | ~63% | nih.gov |

| SaOS-2 | MMP-9 | ~34% | nih.govspringermedizin.de |

| MG-63 | MMP-9 | Not Significant | nih.govspringermedizin.de |

Inhibition of Aggrecanase Activity and Proteoglycan Degradation

This compound contributes to the preservation of cartilage matrix integrity by inhibiting the activity of aggrecanases, a key family of enzymes (such as ADAMTS-5) responsible for the breakdown of aggrecan. nih.gov Aggrecan is a major proteoglycan in articular cartilage, essential for its load-bearing properties. The degradation of aggrecan is a critical event in the progression of cartilage degeneration.

Glucosamine has been shown to prevent proteoglycan degeneration by inhibiting MMP synthesis and suppressing aggrecanase activity through the modulation of glycosylphosphatidylinositol-linked proteins. nih.gov In bovine cartilage explants stimulated with IL-1, glucosamine was effective in suppressing the mRNA expression of aggrecanases (Agg-1 and Agg-2), thereby reducing the catabolism of proteoglycans. avma.org This inhibition helps to maintain the structural and functional properties of the cartilage matrix.

Selective Inhibition of Cyclooxygenase-2 (COX-2) Gene Expression and Prostaglandin (B15479496) E2 Synthesis

This compound selectively targets the inflammatory pathway involving Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2). In IL-1β-stimulated human osteoarthritic chondrocytes, glucosamine sulfate inhibits the gene expression and protein synthesis of COX-2, an enzyme induced during inflammation, without affecting the constitutively expressed COX-1 enzyme. nih.govuam.es This selective inhibition is significant as COX-2 is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.

The inhibition of COX-2 expression is a direct consequence of glucosamine sulfate's ability to block the NF-κB pathway. nih.govnih.gov By preventing NF-κB activation, it downregulates the transcription of the COX-2 gene. nih.gov Consequently, the production and release of PGE2, a key inflammatory mediator synthesized via the COX-2 pathway, are significantly reduced. nih.govnih.gov Studies have also shown that glucosamine sulfate can inhibit PGE2 synthesis by reducing the activity of microsomal PGE synthase-1 (mPGES-1). nih.gov

Impact on Cellular Redox Homeostasis and Oxidative Stress Responses

This compound plays a role in maintaining cellular redox homeostasis and protecting cells from oxidative stress, which is implicated in cartilage degradation. nih.govoup.com It exhibits antioxidant properties, in part by acting as a direct scavenger of cellular free radicals. nih.gov

Upregulation of Endogenous Antioxidant Systems

This compound has been shown to bolster the cellular antioxidant defense system. This includes the upregulation of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. By enhancing the activity of these enzymes, this compound helps to mitigate the damaging effects of reactive oxygen species (ROS), which are implicated in the pathogenesis of several degenerative conditions. Studies have indicated that glucosamine can act as an indirect antioxidant by inducing the expression of Nrf2, a key transcription factor in the antioxidant response. nih.gov

Reduction of Nitric Oxide (NO) Production

This compound has been found to inhibit the production of nitric oxide (NO), a signaling molecule that, in excess, can contribute to inflammatory processes and tissue damage. researchgate.netnih.govresearchgate.net Specifically, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.govresearchgate.net In studies using cultured macrophages, D-glucosamine dose-dependently decreased NO production by suppressing iNOS protein expression. nih.gov For instance, at concentrations of 0.1, 0.5, 1, and 2 mM, D-glucosamine reduced NO production by 18%, 38%, 60%, and 89%, respectively. nih.gov Similarly, in human osteoarthritic cartilage cultures, glucosamine sulfate inhibited stimulated NO production in a dose-dependent manner, with a 100μg/ml concentration leading to a significant 60% and 38% inhibition in the presence of different stimulants. researchgate.net

Cell-Specific Responses and Functional Modulation

Chondrocyte Metabolic Activity and Phenotype

This compound has a notable impact on the metabolic activity and phenotype of chondrocytes, the primary cells in cartilage. It serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of the cartilage extracellular matrix. nih.govresearchgate.net In vitro studies have shown that glucosamine can enhance the production of key matrix molecules like aggrecan and type II collagen. core.ac.uknih.gov Furthermore, it can help to prevent the degradation of collagen. core.ac.uk

Osteoblast Differentiation and Proliferation

This compound has been shown to influence the differentiation and proliferation of osteoblasts, the cells responsible for bone formation. Studies on osteoblast-like cells have demonstrated that glucosamine sulfate can promote cell differentiation. nih.gov This is evidenced by increased alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin (B1147995) secretion, and mineralization in vitro. nih.gov Some research suggests that these effects may be linked to the anti-inflammatory properties of glucosamine sulfate. nih.gov

Modulation of Leukocyte Function and Immune Cell Activity (e.g., Intercellular Adhesion Molecule-1, ICAM-1)

This compound can modulate the function of leukocytes and other immune cells. A key mechanism in this modulation is its effect on the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion of leukocytes to endothelial cells and their subsequent migration into tissues during inflammation. mdpi.com

Studies have shown that glucosamine sulfate can downregulate the production of ICAM-1 induced by pro-inflammatory cytokines in a dose-dependent manner. nih.gov This inhibitory effect has been observed at both the mRNA and protein levels. nih.govnih.gov By reducing ICAM-1 expression, glucosamine sulfate can decrease the adhesion of neutrophils to endothelial and epithelial cell monolayers. nih.govnih.gov This action is mediated, at least in part, by inhibiting the nuclear translocation of NF-kappaB, a key transcription factor involved in the inflammatory response. nih.gov

Synoviocyte Function and Synovial Fluid Composition

This compound exerts significant influence on the function of synoviocytes, the primary cell type comprising the synovial membrane, and consequently alters the composition of synovial fluid. The synovial membrane is responsible for producing synovial fluid, which is crucial for lubricating joints and nourishing the avascular articular cartilage. nih.govaltmedrev.com The mechanisms of action involve both the modulation of synoviocyte inflammatory responses and the stimulation of key synovial fluid component synthesis.

Research indicates that beta-D-glucosamine can counteract the inflammatory activation of synoviocytes. researchgate.net Specifically, it has been shown to suppress the activation of these cells when stimulated by the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). researchgate.netnih.gov This suppressive action includes the inhibition of nuclear factor kappa B (NF-κB), a critical transcription factor that governs various inflammatory processes. nih.gov By preventing the degradation of IκB, an inhibitory subunit, glucosamine inhibits NF-κB's translocation to the nucleus, thereby downregulating the inflammatory cascade. nih.gov This leads to a reduction in the production of inflammatory mediators by synoviocytes, such as prostaglandin E2 (PGE2) and nitric oxide. researchgate.netnih.gov Furthermore, glucosamine can inhibit the synthesis of matrix metalloproteinases (MMPs) by synoviocytes, enzymes that contribute to the degradation of the cartilage matrix. nih.govijarbs.com

A primary mechanism by which this compound affects synovial fluid composition is by serving as a fundamental substrate for the biosynthesis of hyaluronic acid. altmedrev.comijarbs.comresearchgate.net Hyaluronic acid is a major glycosaminoglycan in synovial fluid, responsible for its viscosity and lubricating properties. nih.govresearchgate.net In vitro studies using human osteoarthritic synovium explants have demonstrated that glucosamine significantly increases the production of hyaluronic acid. nih.govcoxa.fi This suggests that an increased availability of glucosamine can directly enhance its synthesis by synoviocytes, potentially improving the functional quality of the synovial fluid. coxa.ficoxa.fi

In addition to stimulating hyaluronic acid production, glucosamine administration has been linked to a decrease in the concentration of pro-inflammatory markers within the synovial fluid. Clinical research in patients with internal derangements of the temporomandibular joint (TMJ) showed that treatment with a glucosamine-chondroitin combination led to a significant reduction in the synovial fluid levels of IL-1β and Interleukin-6 (IL-6). nih.gov While decreases in Tumor Necrosis Factor-alpha (TNF-α) and PGE2 were also observed, they were not statistically significant in this particular study. nih.gov These findings indicate an anti-inflammatory effect within the joint environment. nih.gov

Table 1: Effect of Glucosamine on Hyaluronic Acid (HA) Production in Human Osteoarthritic Synovium Explants Data sourced from a study on the effects of glucosamine hydrochloride (GlcN-HCl) on HA production. coxa.fi

| Treatment Group | Concentration | Mean Increase in HA Production (Fold Change vs. Control) | Statistical Significance |

| Control | - | 1.0 | - |

| GlcN-HCl | 0.5 mM | ~2 - 4 | Significant |

| GlcN-HCl | 5.0 mM | ~2 - 4 | Significant |

| Glucose | 0.5 mM | No significant effect | Not Significant |

| Glucose | 5.0 mM | ~2 | Significant |

Table 2: Changes in Synovial Fluid Inflammatory Mediators in Patients with Temporomandibular Joint (TMJ) Internal Derangement Following Glucosamine-Chondroitin Sulfate Treatment This table presents the mean concentrations (± standard deviation) of various inflammatory mediators in the synovial fluid before and after the intervention. nih.gov

| Inflammatory Mediator | Concentration Before Treatment (pg/mL) | Concentration After Treatment (pg/mL) | Statistical Significance (p-value) |

| Interleukin-1 beta (IL-1β) | 135.24 ± 40.52 | 48.75 ± 18.23 | < 0.05 |

| Interleukin-6 (IL-6) | 110.12 ± 35.41 | 39.88 ± 14.67 | < 0.05 |

| Tumor Necrosis Factor-alpha (TNF-α) | 45.18 ± 15.27 | 28.71 ± 11.09 | Not Significant |

| Prostaglandin E2 (PGE2) | 258.42 ± 78.33 | 195.36 ± 65.14 | Not Significant |

Table 3: Effect of Oral Glucosamine and Chondroitin Sulfate Supplementation on Synovial Fluid Biomarkers in Equine Osteoarthritis This table shows the mean concentrations of biomarkers in equine synovial fluid before and after 25 days of supplementation. scielo.br

| Biomarker | Concentration Before Treatment | Concentration After Treatment | Statistical Significance (p-value) |

| Chondroitin Sulfate (µg/mL) | 111.9 | 134.1 | < 0.05 |

| Hyaluronic Acid (µg/mL) | 138.3 | 142.0 | Not Significant |

| Prostaglandin E2 (PGE2) (pg/mL) | 139.7 | 132.8 | Not Significant |

Biochemical Roles and Structural Contributions Within Glycosaminoglycans

Proteoglycan Assembly, Organization, and Extracellular Matrix Architecture

Beta-D-glucosamine sulfate (B86663) is an essential substrate for the biosynthesis of GAGs, which are the defining components of proteoglycans. nih.gov Proteoglycans consist of a central "core protein" to which one or more of these sulfated GAG chains are covalently attached. physio-pedia.com The synthesis of the core protein occurs in the rough endoplasmic reticulum, while the attachment and elongation of GAG chains take place in the Golgi apparatus. physio-pedia.com The completed proteoglycans are then secreted into the extracellular space, where they become integral components of the extracellular matrix (ECM). physio-pedia.com

The ECM is an intricate and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. nih.govmhmedical.com The architecture of the ECM is largely defined by the interplay between fibrous proteins and proteoglycans. khanacademy.org Fibrous proteins like collagen provide tensile strength and structural integrity, while elastin (B1584352) imparts elasticity. nih.govyoutube.com Proteoglycans, with their highly negatively charged and voluminous GAG chains, contribute to the hydrated, gel-like "ground substance" of the ECM. mhmedical.comyoutube.com

A hallmark of ECM organization is the formation of massive supramolecular aggregates. In tissues like cartilage, numerous aggrecan proteoglycans (each carrying over 100 GAG chains) assemble non-covalently along a single, long polymer of hyaluronic acid. neb.comreactome.org These enormous complexes, stabilized by link proteins, can be over 200 million Daltons in mass and are interwoven with the collagen fibrillar network. nih.govresearchgate.net The dense negative charges from the sulfate and carboxyl groups on the GAG chains attract a large number of cations, which in turn osmotically draw in vast quantities of water. wikipedia.org This hydration creates a swelling pressure (turgor) that allows the ECM, particularly in cartilage, to resist high compressive forces. neb.comphysio-pedia.com

Major Extracellular Matrix Proteoglycans and Their Functions

| Proteoglycan | Predominant GAG Chain(s) | Location | Primary Architectural Function |

| Aggrecan | Chondroitin (B13769445) Sulfate, Keratan (B14152107) Sulfate | Cartilage, Brain nih.gov | Forms large aggregates with hyaluronan, providing compressive strength and hydration to the tissue. neb.comnih.gov |

| Versican | Chondroitin Sulfate | Blood vessels, Skin, Brain physio-pedia.comnih.gov | Contributes to the viscoelastic properties of tissues and interacts with other ECM components. nih.gov |

| Decorin | Chondroitin Sulfate/Dermatan Sulfate | Widespread in connective tissues physio-pedia.comnih.gov | Binds to collagen fibrils, regulating their assembly, diameter, and organization. physio-pedia.comnih.gov |

| Biglycan | Chondroitin Sulfate/Dermatan Sulfate | Widespread in connective tissues, particularly bone physio-pedia.comnih.gov | Similar to decorin, influences collagen fibril organization and plays a role in bone mineralization. physio-pedia.com |

| Perlecan | Heparan Sulfate | Basement membranes themedicalbiochemistrypage.org | A key structural component of basement membranes, interacting with collagen IV and laminin (B1169045) to form a filtration barrier. themedicalbiochemistrypage.org |

Advanced Research Methodologies and Analytical Characterization

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are fundamental for dissecting the molecular mechanisms of beta-D-Glucosamine sulfate (B86663). These systems allow for controlled investigations into cellular responses, signaling pathways, and gene expression changes.

Human articular chondrocytes are a primary model for studying the effects of this compound, particularly in the context of joint health. In one key study, chondrocytes from healthy donors were treated with glucosamine (B1671600) sulfate and stimulated with interleukin-1β (IL-1β) to mimic inflammatory conditions. This model demonstrated that glucosamine sulfate can inhibit the activation of the critical inflammatory signaling molecule, nuclear factor-kappa B (NF-κB), as well as the nuclear translocation of its p50 and p65 protein subunits. nih.gov

Another investigation utilized intervertebral disc cells from the rabbit annulus fibrosus, exposing them to glucosamine sulfate in the presence and absence of IL-1β and mechanical strain. drugbank.com Under inflammatory stimulation alone, the compound showed a dose-dependent effect in decreasing inflammatory and catabolic mediators while increasing anabolic gene expression. drugbank.com However, when mechanical loading was introduced, some of these beneficial effects were negated, and a detrimental effect on matrix homeostasis was observed, with increased MMP-3 gene expression and decreased aggrecan expression. drugbank.com

The RAW 264.7 cell line, a macrophage-like line, has also been used to evaluate cellular responses. researchgate.net These studies help to understand the compound's influence on immune cells involved in inflammatory processes.

Table 1: Summary of In Vitro Studies on Beta-D-Glucosamine Sulfate

| Cell Model | Experimental Conditions | Key Findings | Reference(s) |

|---|---|---|---|

| Human Articular Chondrocytes | Stimulated with Interleukin-1β (IL-1β) | Inhibited NF-κB activation and nuclear translocation of p50/p65 proteins. | nih.gov |

| Rabbit Annulus Fibrosus Cells | Stimulated with IL-1β and/or tensile strain | Decreased inflammatory mediators under IL-1β stimulation alone; increased MMP-3 and decreased aggrecan expression when combined with mechanical strain. | drugbank.com |

In Vivo Animal Models for Studying Physiological Effects and Disease Progression

In vivo animal models are crucial for understanding the systemic physiological effects of this compound and its impact on disease progression in a complex biological environment. These models bridge the gap between cellular studies and clinical applications.

One relevant model is the STR/ort mouse, which spontaneously develops a condition resembling osteoarthritis (OA). nih.gov Administration of glucosamine sulfate to these mice at doses corresponding to human use was associated with a significant delay in cartilage breakdown. nih.gov Histomorphometric analysis revealed a significant decrease in the lesion surface area and a notable increase in the number of viable chondrocytes within the cartilage matrix. nih.gov

In a different approach, an animal model of intervertebral disc degeneration was established using skeletally mature New Zealand White rabbits. researchgate.net Degeneration was induced by puncturing the annulus fibrosus of lumbar discs. researchgate.net In this model, daily oral supplementation with glucosamine sulfate was associated with a net negative effect on the disc matrix. researchgate.net Injured discs in animals receiving the supplement showed a lower magnetic resonance imaging (MRI) index and decreased nucleus pulposus area compared to those in untreated animals with induced degeneration. researchgate.net These findings were supported by decreased glycosaminoglycan content and gene expression changes indicative of a detrimental effect on the matrix in this specific injury model. researchgate.net

Table 2: Summary of In Vivo Animal Model Research

| Animal Model | Study Design | Key Physiological Findings | Reference(s) |

|---|---|---|---|

| STR/ort Mouse | Spontaneous Osteoarthritis Model | Delayed cartilage breakdown; decreased lesion surface; increased number of viable chondrocytes. | nih.gov |

Computational Approaches in Molecular Biology

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, binds to a specific target protein. wikipedia.org This approach provides insights into potential mechanisms of action at the molecular level by simulating the interaction between the ligand (glucosamine sulfate) and its receptor. wikipedia.org

Research has been conducted to analyze the interactions between glucosamine sulfate and key proteins involved in osteoarthritis development, such as matrix metalloproteinase-3 (MMP-3), matrix metalloproteinase-9 (MMP-9), and interleukin-4 (IL-4). researchgate.net The results of these molecular docking studies revealed that glucosamine sulfate has a good binding affinity and forms stable interactions with these target proteins. researchgate.net This suggests a potential inhibitory effect on the targeted genes and their associated pathways. researchgate.net Such computational analyses are valuable for identifying and characterizing potential molecular targets before proceeding with more resource-intensive laboratory experiments. wada-ama.orgcenter4research.org

Table 3: Molecular Docking Study of this compound

| Target Protein | Finding | Implication | Reference(s) |

|---|---|---|---|

| Matrix Metalloproteinase-3 (MMP-3) | Good binding affinity and stable interaction | Potential inhibition of cartilage-degrading enzyme | researchgate.net |

| Matrix Metalloproteinase-9 (MMP-9) | Good binding affinity and stable interaction | Potential inhibition of cartilage-degrading enzyme | researchgate.net |

High-Throughput Omics Technologies

Proteomics involves the large-scale study of proteins, providing a comprehensive overview of cellular responses to a given stimulus. Pharmacoproteomic approaches have been applied to define the effects of this compound on cartilage biology. nih.gov

In a study using human articular chondrocytes stimulated with IL-1β, two-dimensional electrophoresis followed by mass spectrometry (MALDI-TOF/TOF) was used to analyze changes in the cellular proteome after treatment with glucosamine sulfate. nih.gov A total of 31 different proteins were found to be altered by the treatment. nih.gov Functional classification of these proteins revealed that glucosamine sulfate primarily modulates proteins involved in:

Signal Transduction Pathways (35%): Affecting how cells communicate and respond to external signals.

Protein Synthesis and Folding (25%): Influencing the production and proper conformation of new proteins.

Redox and Stress Response (15%): Modulating cellular defenses against oxidative stress. nih.gov

A notable finding was the significant increase in the chaperone GRP78, which may be linked to the compound's anti-inflammatory effects. nih.gov Conversely, the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD2) was significantly decreased, suggesting a drug-induced reduction of the oxidative stress caused by IL-1β. nih.gov

Table 4: Selected Proteins Modulated by this compound in Human Chondrocytes

| Protein Category | Modulated Proteins (Examples) | Biological Function | Reference(s) |

|---|---|---|---|

| Protein Synthesis & Folding | Glucose-Regulated Protein 78 (GRP78) | Chaperone, involved in protein folding and stress response | nih.gov |

| Redox & Stress Response | Superoxide Dismutase 2 (SOD2) | Antioxidant enzyme | nih.gov |

| Signal Transduction | Heat Shock Protein Beta-1 (HSPB1) | Stress response, signaling | nih.gov |

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Research in this area has begun to map the metabolic impact of this compound.

After oral administration, glucosamine sulfate is absorbed and enters tissue metabolism. researchgate.net Within the cell, it can be phosphorylated to glucosamine-6-phosphate and subsequently enter the hexosamine biosynthetic pathway, which is involved in the synthesis of nitrogen-containing sugars used for glycosaminoglycans and glycoproteins. researchgate.netmdpi.com

A serum metabolomic analysis was conducted on rats with monosodium iodoacetate-induced osteoarthritis that were treated with glucosamine sulfate. The results showed that osteoarthritis influences amino acid metabolism, causing changes in metabolites related to the biosynthesis and metabolism of phenylalanine, tyrosine, tryptophan, arginine, and proline. Supplementation with glucosamine sulfate was found to effectively reverse these specific metabolic alterations induced by the disease state. This indicates that its therapeutic effects may be linked to the amelioration of these metabolic disturbances.

Table 5: Summary of Metabolomic and Metabolic Pathway Findings

| Research Area | Key Findings | Implication | Reference(s) |

|---|---|---|---|

| Cellular Metabolism | Enters the hexosamine biosynthetic pathway via glucosamine-6-phosphate. | Acts as a precursor for glycosaminoglycans and other essential macromolecules. | researchgate.netmdpi.com |

| Serum Metabolomics (in vivo rat model) | Reversed osteoarthritis-induced changes in phenylalanine, tyrosine, tryptophan, arginine, and proline metabolism. | Therapeutic effects may be linked to the normalization of amino acid metabolism. |

Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis

The precise structural and quantitative analysis of this compound relies on advanced analytical methodologies. Spectroscopic and chromatographic techniques are indispensable for confirming the identity, purity, and concentration of this compound in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV, Electrospray Ionization Mass Spectrometry, Corona Charged Aerosol Detector)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Due to the compound's lack of a strong native chromophore, various detection strategies have been developed to achieve sensitive and specific quantification.

UV Detection: Direct UV detection of glucosamine is challenging. Consequently, methods often involve a pre-column derivatization step to attach a UV-absorbing molecule to the glucosamine. scielo.brscielo.br A common derivatizing agent is N-9-fluorenylmethoxycarbonyloxy succinimide (B58015) (FMOC-Su), which reacts with the primary amine of glucosamine. nih.gov This allows for UV detection, typically around 265 nm. tandfonline.com Another approach involves derivatization with o-phthalaldehyde (B127526) (OPA). redalyc.org The resulting derivative can be separated on a reversed-phase column, such as a C18, and quantified. redalyc.org In some cases, direct UV detection at low wavelengths (e.g., 193-195 nm) has been employed, though this can be susceptible to baseline noise. tandfonline.comredalyc.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): Coupling HPLC with ESI-MS provides a highly sensitive and specific method for the determination of glucosamine sulfate, particularly in complex biological matrices like human plasma. nih.govresearchgate.net This technique often requires sample preparation, such as protein precipitation, followed by chromatographic separation. nih.gov In some methods, derivatization is still employed to improve chromatographic behavior and sensitivity. nih.govnih.gov The mass spectrometer is typically operated in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity. nih.govnih.gov For instance, a method for plasma analysis monitored the positive ion at m/z 297 after derivatization. nih.gov

Corona Charged Aerosol Detector (CAD): The Corona Charged Aerosol Detector (CAD) is a powerful tool for quantifying underivatized glucosamine. nih.govresearchgate.net This universal detector offers a nearly uniform response for non-volatile and semi-volatile analytes, making it ideal for compounds like glucosamine that lack a UV chromophore. lcms.cz The HPLC-CAD method can separate and quantify glucosamine from its hydrochloride and sulfate salt forms, as well as from other commonly co-formulated compounds like chondroitin (B13769445) sulfate. nih.govresearchgate.netnih.gov The analysis is often rapid, with run times as short as six minutes. nih.govresearchgate.netnih.gov

Table 1: Selected HPLC Methods for this compound Analysis

| Technique | Column | Mobile Phase | Key Parameters | Reference |

|---|---|---|---|---|

| HPLC-UV (Direct) | Luna C18 (250 mm × 4.6 mm, 5µm) | Sodium perchlorate (B79767) (50 mM, pH 6.5): acetonitrile (B52724) (99:1, v/v) | λ = 193 nm; Flow = 0.8 mL/min; RT = 2.83 min | redalyc.org |

| HPLC-UV (Derivatization) | C8 (4.6×250mm, 5.0µm) | Phosphate (B84403) buffer-acetonitrile (55:45 v/v, pH 3.0) | λ = 195 nm; Flow = 0.6 mL/min | researchgate.net |

| LC-ESI-MS | Inertsil ODS-3 C18 (150 x 2.1 mm, 5 µm) | Gradient of 0.2% acetic acid (aqueous) and methanol | Flow = 0.3 mL/min; Phenyl iso-thiocyanate derivatization; Monitored m/z 297 | nih.gov |

| HPLC-CAD | Zwitter-ionic HILIC (150 x 4.6 mm) | 60% acetonitrile and 40% of 85 mM ammonium (B1175870) acetate | Flow = 0.3 mL/min; T = 40°C; RT = 5.9 min | nih.govresearchgate.netnih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of highly polar compounds like this compound. scielo.br It serves as a valuable alternative to reversed-phase chromatography, where polar analytes often exhibit poor retention. scielo.br In HILIC, a polar stationary phase (e.g., a zwitterionic column) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile. scielo.brnih.govresearchgate.net

The separation mechanism relies on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase. scielo.brnih.gov The elution of the analyte is then controlled by the hydrophilicity of the mobile phase; increasing the water content reduces retention. nih.gov This technique has proven effective for the simultaneous determination of glucosamine and other polar compounds like chondroitin sulfate. scielo.brresearchgate.net HILIC is frequently paired with detectors like CAD or MS, which are compatible with the volatile mobile phases used. nih.goveuropeanpharmaceuticalreview.com

Table 2: HILIC Conditions for Glucosamine Analysis

| Column Type | Mobile Phase Composition | Detector | Key Findings | Reference |

|---|---|---|---|---|

| Zwitter-ionic (ZIC-HILIC) | Acetonitrile, 30 mM ammonium formate, and water (77:20:3, v/v/v), pH 4.5 | ELSD | Achieved effective separation of glucosamine and chondroitin sulfate in ~20 minutes. | scielo.brresearchgate.net |

| Zwitter-ionic (ZIC-HILIC) | 60% acetonitrile and 40% of 85 mM ammonium acetate | CAD | Rapid analysis of underivatised glucosamine in under 6 minutes. | researchgate.netnih.gov |

Mass Spectrometry (MS) for Molecular Identification and Characterization

Mass Spectrometry (MS) is a powerful analytical technique that provides detailed information on the molecular weight and structure of this compound. When coupled with a separation technique like LC (LC-MS), it offers unparalleled specificity and sensitivity. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar, non-volatile molecules like glucosamine by generating protonated molecular ions [M+H]+. nih.govnih.goveuropeanpharmaceuticalreview.com For glucosamine, the protonated molecular ion is observed at an m/z of 180. researchgate.neteuropeanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) further enhances analytical confidence by isolating the precursor ion (e.g., m/z 180) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. nih.govmdpi.com This process is used for structural confirmation and for developing highly selective quantitative methods using selected reaction monitoring (SRM). nih.gov For example, one LC-MS/MS method used the transition m/z 384→118 for a derivatized form of glucosamine for quantification. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition and identifying unknown compounds or fragmentation products. mdpi.com

Table 3: Mass Spectrometry Parameters for Glucosamine Identification

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|

| Positive ESI | 180.0875 ([M+H]+) | 162 (loss of water) | Quantification and fragmentation pattern analysis. | researchgate.neteuropeanpharmaceuticalreview.com |

| Positive ESI (Derivatized) | 384 | 118 | SRM for quantification in plasma. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR spectroscopy can clearly distinguish between the α- and β-anomers of glucosamine in solution. researchgate.net The spectra provide signals that can be assigned to specific protons in the molecule, confirming its identity and structure. researchgate.netresearchgate.net

Furthermore, NMR has been successfully applied as a quantitative method (qNMR). researchgate.netnih.gov qNMR can determine the amount of glucosamine and other components, such as chondroitin sulfate, in dietary supplements. researchgate.netnih.gov An advantage of qNMR is its potential as a primary ratio method, allowing for quantification without a specific reference standard for the analyte. Validation studies have demonstrated that NMR methods for glucosamine analysis are reproducible and stable, with results showing no statistical difference when compared to established HPLC methods. nih.gov

Table 4: NMR Method Validation for Glucosamine Analysis

| Parameter | Result | Significance | Reference |

|---|---|---|---|

| Repeatability (Same Tube) | Standard Deviation < 3.6% | High precision of the measurement itself. | nih.gov |

| Repeatability (Repeated Prep) | Standard Deviation < 4.1% | Demonstrates robustness of the entire analytical procedure including sample preparation. | nih.gov |

| Sample Stability | Stable in D₂O for 5 days | Defines the time window for reliable analysis after sample preparation. | nih.gov |

Enzymology and Engineered Biosynthesis of Glucosamine Derivatives

Characterization of Enzymes within the Hexosamine Biosynthesis Pathway

The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for the synthesis of glycosaminoglycans (GAGs), glycoproteins, and other complex carbohydrates. The characterization of the enzymes within this pathway is essential for understanding the regulation of glucosamine (B1671600) derivative biosynthesis.

Two key enzymes in this pathway are Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) and Glucosamine-6-phosphate N-acetyltransferase (GNA1). GFAT is the first and rate-limiting enzyme of the HBP. It catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate using glutamine as an amine donor. The activity of GFAT is a crucial control point for the flux of glucose into the HBP. Following this, GNA1, also known as glucosamine-phosphate N-acetyltransferase, catalyzes the N-acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. This step is vital for the subsequent synthesis of UDP-GlcNAc, which serves as the activated sugar donor for glycosyltransferases.

| Enzyme | Abbreviation | Function | Pathway Step |

| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate. | First and rate-limiting step |

| Glucosamine-6-phosphate N-acetyltransferase | GNA1 | Catalyzes the N-acetylation of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate. | Second major step |

Glycosyltransferases Involved in GAG Chain Elongation

Glycosyltransferases (GTs) are a diverse family of enzymes responsible for the synthesis of the polysaccharide chains of GAGs. nih.gov In the biosynthesis of heparan sulfate (B86663) (HS), a major GAG, the chain elongation is catalyzed by members of the Exostosin (EXT) family of proteins. uib.no This process involves the alternating addition of beta-1-4-linked glucuronic acid (GlcA) and alpha-1-4-linked N-acetylglucosamine (GlcNAc) units to the nascent GAG chain, using UDP-GlcA and UDP-GlcNAc as sugar donors. uib.no

The key enzymes in HS chain elongation are EXT1 and EXT2. embopress.org These proteins form a hetero-oligomeric complex in the Golgi apparatus, which significantly enhances their glycosyltransferase activities compared to the individual enzymes. embopress.org Both EXT1 and EXT2 have been shown to possess both GlcA and GlcNAc transferase activities. embopress.org Deficiencies in either of these enzymes can lead to hereditary multiple exostoses, highlighting their essential role in HS biosynthesis. nih.gov

| Enzyme/Complex | Function in GAG Elongation | Key Characteristics |

| EXT1/EXT2 Complex | Catalyzes the alternating addition of GlcA and GlcNAc to elongate heparan sulfate chains. uib.noembopress.org | Forms a stable, highly active hetero-oligomer in the Golgi. embopress.org Both proteins are essential for HS polymerization. nih.gov |

| EXTL2 | Transfers GlcNAc to the GAG-protein linkage region; can terminate chain elongation. nih.govwikipedia.org | Acts as a negative regulator of GAG biosynthesis. nih.govnih.gov Overexpression leads to shorter HS chains. uib.no |

| EXTL3 | Involved in the initiation of heparan sulfate chains. nih.gov | Promotes HS synthesis over chondroitin (B13769445) sulfate. nih.gov Overexpression results in increased HS chain length. uib.no |

Sulfotransferases and Epimerases in GAG Post-Translational Modification

Following polymerization, the nascent GAG chains undergo extensive and crucial post-translational modifications, which generate the immense structural diversity necessary for their various biological functions. uib.no These modifications are carried out by two main classes of enzymes: sulfotransferases and epimerases. nih.gov

Sulfotransferases catalyze the transfer of a sulfo group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the GAG chain. frontiersin.orgnih.gov In heparan sulfate, these modifications are highly specific and are carried out by several families of sulfotransferases:

HS 2-O-sulfotransferases (HS2STs) add sulfate groups to the C2 position of iduronic acid (IdoA) and, to a lesser extent, glucuronic acid residues. frontiersin.orgresearchgate.net

HS 6-O-sulfotransferases (HS6STs) add sulfate groups to the C6 position of glucosamine residues. frontiersin.org

HS 3-O-sulfotransferases (HS3STs) , a family with seven isoforms, catalyze the 3-O-sulfation of glucosamine units. nih.govfrontiersin.org This is a rare but critical modification that can create specific binding sites for proteins, such as those involved in blood coagulation or viral entry. nih.govnih.gov

The specific pattern of sulfation creates unique binding sites for a vast array of proteins, thereby regulating numerous physiological and pathological processes. jst.go.jp

Epimerases are responsible for altering the stereochemistry of the uronic acid residues within the GAG chain. The D-glucuronyl C5-epimerase (encoded by the GLCE gene) converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) at the polymer level. nih.govuniprot.orgnih.gov This conversion is a key step in HS biosynthesis, as it increases the conformational flexibility of the polysaccharide chain, which is essential for many of its interactions with protein ligands. nih.govnih.gov The epimerization is often coupled with sulfation, as the activity of 2-O-sulfotransferase can lock the uronic acid into its definitive epimeric form. researchgate.net

| Enzyme Class | Specific Enzyme Example | Function | Impact on GAG Structure |

| Sulfotransferases | HS 3-O-sulfotransferase (HS3ST) | Transfers a sulfo group to the 3-OH position of a glucosamine unit. nih.gov | Creates specific binding sites for proteins, modulating processes like viral entry and anticoagulation. nih.gov |

| HS 6-O-sulfotransferase (HS6ST) | Transfers a sulfo group to the 6-OH position of a glucosamine unit. frontiersin.org | Contributes to the overall sulfation pattern and protein-binding capacity. nih.gov | |

| Epimerases | D-glucuronyl C5-epimerase (GLCE) | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). uniprot.orgnih.gov | Increases the conformational flexibility of the GAG chain, crucial for ligand recognition. nih.govnih.gov |

Genetic and Protein Engineering Approaches for Enzyme Activity and Specificity Modulation

Genetic and protein engineering techniques offer powerful strategies to overcome the limitations of wild-type enzymes and tailor their properties for specific biotechnological and therapeutic applications. nih.gov By modifying the amino acid sequence, researchers can alter the activity, stability, and substrate specificity of enzymes involved in the biosynthesis of glucosamine derivatives. researchgate.netunc.edu

Rational Design and Site-Directed Mutagenesis : This approach relies on existing knowledge of the enzyme's three-dimensional structure and catalytic mechanism. nih.govresearchgate.net By identifying key amino acid residues in the active site or substrate-binding pocket, specific mutations can be introduced to change the enzyme's function. For example, based on crystal structures of heparan sulfate 3-O-sulfotransferases (3-OSTs), researchers identified specific residues responsible for substrate selection. nih.govunc.edu Mutating these residues successfully altered the substrate specificities of the enzymes, demonstrating the feasibility of engineering sulfotransferases to produce HS with desired sulfation patterns and functions. nih.govunc.edu Similarly, rational design has been used to engineer a galactosyltransferase into an enzyme with enhanced glucosyltransferase activity by targeting specific residues in the donor sugar binding site. oup.com

Directed Evolution : This strategy does not require prior structural information and involves iterative rounds of random mutagenesis (e.g., using error-prone PCR) followed by high-throughput screening to identify mutants with improved or novel properties. nih.gov This method has been successfully applied to glycosyltransferases to enhance their activity and alter their specificity. nih.gov

Structure-Guided Directed Evolution : This "semi-rational" approach combines the strengths of both methods. nih.gov It focuses mutagenesis on specific regions of the enzyme identified through structural analysis, such as the substrate-binding site, thereby reducing the screening effort while exploring a relevant mutational landscape. nih.govresearchgate.net This has been used to engineer the sialyltransferase activity of certain enzymes by creating libraries of mutants focused on non-conserved active site residues. nih.gov

These engineering efforts are crucial for:

Improving Catalytic Efficiency : Increasing the turnover rate (kcat) or lowering the Michaelis constant (Km) for more efficient production of target molecules. oup.com

Altering Substrate Specificity : Modifying enzymes to accept non-natural substrates or to change their regiospecificity, as seen in the engineering of glycosyltransferases and sulfotransferases. researchgate.netunc.eduacs.org

Enhancing Stability : Improving the enzyme's stability under industrial process conditions (e.g., temperature, pH). jocpr.com

Through these approaches, enzymes like chitinases, glycosyltransferases, and sulfotransferases can be optimized for the large-scale, controlled synthesis of specific glucosamine derivatives and complex carbohydrates. nih.govjocpr.com

Comparative Biochemical and Mechanistic Investigations

Comparative Analysis of Glucosamine (B1671600) Sulfate (B86663) and Glucosamine Hydrochloride

The two most common forms of glucosamine available are glucosamine sulfate and glucosamine hydrochloride. While both deliver the active glucosamine molecule, the presence of the different salt moieties—sulfate versus hydrochloride—leads to differences in their chemical properties, stability, and potentially their biological activity.

Differential Effects on Gene Expression and Cellular Pathways

Both glucosamine sulfate and glucosamine hydrochloride have been shown to modulate inflammatory pathways and the expression of genes involved in cartilage degradation. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. Studies indicate that glucosamine can inhibit the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and enzymes that degrade the cartilage matrix. nih.govnih.gov

Glucosamine hydrochloride has been shown to exert an anti-inflammatory effect by reducing IL-1β-induced NF-κB activation. nih.gov Similarly, glucosamine sulfate has been demonstrated to suppress the NF-κB pathway, resulting in reduced synthesis of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are crucial enzymes in cartilage breakdown. nih.govpatsnap.com Some research suggests that the sulfated form of glucosamine may have a more potent effect. Studies have found that sulfated glucosamine exhibits greater activity in suppressing NF-κB promoter activity and reducing the levels of NF-κB family members (p50 and p65) compared to non-sulfated glucosamine at similar concentrations. researchgate.net Other studies have indicated that glucosamine sulfate is a stronger inhibitor of gene expression than glucosamine hydrochloride. physioflexpro.com

In bovine cartilage explants, glucosamine hydrochloride was effective at suppressing the gene expression of aggrecanases like ADAMTS-4 and ADAMTS-5, which are key enzymes in the breakdown of aggrecan, a major component of cartilage. nih.gov This effect on catabolic enzymes is a critical mechanism for its potential chondroprotective properties.

| Target Gene/Pathway | Effect of Glucosamine Sulfate | Effect of Glucosamine Hydrochloride |

|---|---|---|

| NF-κB Pathway | Inhibition of activation, with some studies suggesting stronger activity than the hydrochloride form. researchgate.net | Inhibition of IL-1β-induced activation. nih.gov |

| Pro-inflammatory Mediators (COX-2, iNOS) | Suppresses IL-1-induced gene expression. nih.gov | Inhibits COX-2 activity by preventing N-glycosylation. nih.gov |

| Catabolic Enzymes (MMPs, ADAMTS) | Inhibits MMP synthesis. core.ac.uk | Suppresses IL-1α-induced gene expression of ADAMTS-4 and ADAMTS-5. nih.gov |

Role of the Sulfate Anion in Biological Activity and Cellular Uptake

The role of the sulfate anion in the biological activity and uptake of glucosamine sulfate is a subject of scientific discussion. One theory posits that the sulfate moiety itself is biologically active, providing essential sulfur for the biosynthesis of glycosaminoglycans (GAGs) in the cartilage matrix. altmedrev.comresearchgate.net Sulfur is a critical nutrient for stabilizing the connective tissue matrix, and its provision by glucosamine sulfate could contribute to the therapeutic benefits. altmedrev.com

Bioavailability studies have also shown differences between the two forms. Some research indicates that glucosamine sulfate has a higher median oral bioavailability compared to glucosamine hydrochloride (9.4% vs. 6.1%, respectively). physioflexpro.commadbarn.com Following oral administration, glucosamine sulfate has been shown to achieve significantly higher concentrations in the synovial fluid compared to an equivalent dose of glucosamine hydrochloride. madbarn.com

Comparison with N-Acetylglucosamine in Biochemical Pathways

N-acetylglucosamine (GlcNAc) is a derivative of glucosamine that also plays a crucial role in the biosynthesis of GAGs. However, despite their structural similarity, glucosamine and N-acetylglucosamine exhibit distinct and sometimes opposing effects on chondrocyte metabolism, largely due to differences in their cellular uptake and subsequent entry into biochemical pathways. nih.gov

Glucosamine (GlcN) is actively transported into chondrocytes via glucose transporters (GLUTs), where it can compete with glucose and inhibit glucose transport. nih.govnih.gov In contrast, N-acetylglucosamine is not significantly transported into chondrocytes and does not interfere with glucose uptake; in fact, it has been shown to accelerate facilitated glucose transport. nih.gov

Once inside the cell, their metabolic fates differ. Glucosamine is phosphorylated by glucokinase (the same enzyme that phosphorylates glucose) and enters the hexosamine pathway. This competition can inhibit glucose metabolism. nih.gov N-acetylglucosamine, on the other hand, is phosphorylated by a specific GlcNAc kinase and enters the hexosamine pathway at a more distal point, bypassing the steps that compete with glucose metabolism. nih.gov

These metabolic differences lead to different effects on the synthesis of key cartilage components. At higher concentrations, glucosamine has been found to inhibit the synthesis of both sulfated glycosaminoglycans (SGAG) and hyaluronan in human articular chondrocytes. nih.gov Conversely, N-acetylglucosamine stimulates the synthesis of hyaluronan, an effect associated with the upregulation of the hyaluronan synthase-2 (HAS-2) gene. nih.gov

| Biochemical Parameter | beta-D-Glucosamine | N-Acetylglucosamine (GlcNAc) |

|---|---|---|

| Cellular Uptake in Chondrocytes | Actively transported via GLUTs. nih.gov | Not significantly transported. nih.gov |

| Effect on Glucose Transport | Inhibits glucose transport (non-competitive). nih.gov | Stimulates/accelerates glucose transport. nih.gov |

| Metabolic Pathway Entry | Competes with glucose for glucokinase. nih.gov | Phosphorylated by GlcNAc kinase, enters hexosamine pathway distally. nih.gov |

| Effect on Sulfated GAG Synthesis | Inhibitory at higher concentrations. nih.gov | No significant effect noted. |

| Effect on Hyaluronan Synthesis | Inhibitory at higher concentrations. nih.gov | Stimulatory, associated with upregulation of HAS-2. nih.gov |

Synergistic or Distinct Effects when Combined with Other Glycosaminoglycans (e.g., Chondroitin (B13769445) Sulfate)

Glucosamine sulfate is frequently administered in combination with chondroitin sulfate, another key component of the cartilage matrix. The rationale for this combination is based on the potential for synergistic or complementary mechanisms of action. nbinno.com Glucosamine's primary role is to act as a substrate for the synthesis of GAGs and hyaluronic acid. chiro.org Chondroitin sulfate, a large GAG molecule, is thought to provide additional substrate for the formation of a healthy joint matrix and also possesses its own anti-inflammatory and cartilage-preserving properties. chiro.orgmdpi.com

Evidence for synergy comes from in vitro studies showing that the combination of glucosamine and chondroitin sulfate is more effective than either agent alone at suppressing the gene expression of inflammatory mediators like iNOS, COX-2, and NF-κB in cartilage explants. nih.gov Mechanistically, glucosamine has been shown to inhibit MMPs, while chondroitin can decrease collagenolytic activity and stimulate proteoglycan production, suggesting their actions are complementary. mdpi.com

Interplay with Broader Cellular Metabolic Regulation

Influence on Glucose Metabolism and Hexosamine Pathway Intersections

Beta-D-glucosamine sulfate (B86663) directly intersects with glucose metabolism through the hexosamine biosynthetic pathway (HBP). This pathway is a critical route for the production of amino sugars, which are essential for the glycosylation of proteins and lipids. Normally, a small percentage of glucose entering a cell is shunted into the HBP. The first and rate-limiting step of the de novo HBP is the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). physiology.org

Exogenously supplied glucosamine (B1671600), however, can enter the HBP through a salvage pathway. nih.gov It is transported into cells and then phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the GFAT-catalyzed step. nih.gov This circumvention of the primary rate-limiting step can lead to a significant increase in the intracellular concentration of glucosamine-6-phosphate and subsequently, the end-product of the HBP, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). nih.gov UDP-GlcNAc is the activated sugar donor for all N-linked and O-linked glycosylation reactions. nih.govresearchwithrutgers.com

The HBP is considered a cellular nutrient sensor because its activity is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP. nih.govresearchwithrutgers.com An increased flux through the HBP due to high levels of these nutrients, including exogenous glucosamine, can lead to elevated levels of UDP-GlcNAc. This, in turn, can result in increased O-GlcNAcylation of various intracellular proteins, including transcription factors and signaling molecules. This post-translational modification is a key mechanism by which the HBP exerts its regulatory effects on cellular metabolism. nih.govresearchwithrutgers.com